[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol
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Overview
Description
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxyalkyl precursor using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained ring structure of oxetanes can also facilitate ring-opening reactions, leading to the formation of
Properties
CAS No. |
61266-68-0 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,4R)-4-propan-2-yloxetan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-3-6(4-8)9-7/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
LEHRJFOMGOCVQM-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](O1)CO |
Canonical SMILES |
CC(C)C1CC(O1)CO |
Origin of Product |
United States |
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